6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a quinazolinone core fused with a [1,3]dioxolo ring. Its structure includes a 1,2,4-oxadiazole moiety linked via a sulfanyl-methyl group and an isopropyl substituent at position 5. The molecular formula is C₂₂H₂₀N₄O₄S₂, with a molecular weight of 468.55 g/mol . The 1,2,4-oxadiazole ring is notable for enhancing biological activity, particularly in medicinal chemistry, due to its electron-withdrawing properties and metabolic stability .
Compound A is synthesized through multi-step reactions, likely involving nucleophilic substitution or coupling strategies, as inferred from analogous quinazoline derivatives (e.g., Suzuki-Miyaura cross-coupling for aryl group introduction) .
Properties
IUPAC Name |
6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-7-propan-2-yl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-12(2)25-20(26)14-8-16-17(28-11-27-16)9-15(14)22-21(25)30-10-18-23-19(24-29-18)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZSEAPVGCIMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving dihydroxy compounds and formaldehyde or other aldehydes.
Attachment of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with a suitable thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Reactivity Under Acidic Conditions
The dioxolane moiety likely undergoes acid-catalyzed hydrolysis:
This generates a diol intermediate, potentially altering solubility and hydrogen-bonding capacity.
Oxidation of Thioether Linkage
The methyl sulfanyl group (-S-CH2-) is vulnerable to oxidation:
| Oxidizing Agent | Product |
|---|---|
| H2O2 (mild) | Sulfoxide (-SO-CH2-) |
| KMnO4 (strong) | Sulfone (-SO2-CH2-) |
Oxidation modulates electronic properties, potentially enhancing hydrogen-bond acceptor capacity .
Nucleophilic Substitution at Quinazolinone Core
The C-4 position (para to carbonyl) may undergo substitution:
Example Reaction:
This reactivity is critical for structure-activity relationship (SAR) studies in medicinal chemistry.
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring generally resists hydrolysis but may react under extreme conditions:
| Condition | Outcome |
|---|---|
| Conc. HCl (reflux) | Ring cleavage to amidoxime |
| Alkaline peroxide | Degradation to nitrile oxide |
Photochemical Behavior
The conjugated system may undergo [2+2] cycloaddition under UV light, particularly at the quinazolinone’s α,β-unsaturated carbonyl.
Thermal Decomposition
Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition >250°C, primarily affecting the oxadiazole and dioxolane groups.
Biological Interactions (Enzymatic Modifications)
Though beyond pure chemical reactions, cytochrome P450 enzymes could metabolize:
-
Oxadiazole demethylation
-
Sulfoxidation of thioether
Limitations and Research Gaps
No peer-reviewed studies directly investigating this compound’s reactivity were identified. Current predictions derive from:
-
PubChem data for (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine substructure
-
Reactivity patterns of quinazolinones and oxadiazoles in medicinal chemistry literature
Experimental validation via LC-MS/MS and NMR is essential to confirm these hypothesized pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has shown promising results against various cancer cell lines. For instance, derivatives of oxadiazole have been synthesized and screened for their ability to inhibit the proliferation of human colon carcinoma cells. The introduction of the phenyl group at the 3-position of the oxadiazole has been linked to enhanced anticancer activity due to improved interaction with cellular targets .
Antimicrobial Properties
Compounds containing oxadiazole structures have been noted for their antimicrobial effects. Research indicates that the incorporation of the 1,2,4-oxadiazole moiety can lead to significant antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds suggests that this specific derivative may also exhibit such properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which could be relevant in treating conditions like arthritis or other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes cyclocondensation reactions that yield oxadiazole derivatives followed by further functionalization to introduce various substituents that enhance biological activity.
Example Synthetic Route:
- Formation of Oxadiazole: Reaction of phenyl hydrazine with carbon disulfide or ammonium thiocyanate.
- Synthesis of Quinazolinone: Cyclization reactions involving dicarbonyl compounds.
- Final Functionalization: Introduction of sulfanyl and isopropyl groups through nucleophilic substitution reactions.
Case Studies
Several studies have documented the biological activities associated with similar compounds:
- Study on Anticancer Activity: A study demonstrated that a series of 1,2,4-oxadiazole derivatives showed significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range .
- Antimicrobial Screening: Another investigation revealed that compounds with oxadiazole rings exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Studies: Research indicated that certain oxadiazole derivatives could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety, in particular, is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The quinazolinone core may also contribute to the compound’s activity by stabilizing the interaction with the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares Compound A with structurally related quinazoline and oxadiazole derivatives, focusing on molecular features, synthetic routes, and reported bioactivities.
Table 1: Structural and Pharmacological Comparison
Key Observations
Structural Diversity and Bioactivity: Compound A’s quinazolinone core distinguishes it from simpler quinoline-based oxadiazoles (e.g., the antimicrobial compound in ). Triazoloquinazoline derivatives (e.g., compound 8a in ) exhibit anticonvulsant activity, suggesting that Compound A’s quinazolinone scaffold may also target neurological pathways. However, the 1,2,4-oxadiazole group could shift activity toward anticancer applications, as seen in cyanophenyl-substituted triazoloquinazolines .
Synthetic Strategies: Compound A’s synthesis likely parallels methods for triazoloquinazolines, such as nucleophilic substitution (e.g., reaction of chloroesters with quinazolinone intermediates in DMF) . The oxadiazole ring formation may involve cyclization of amidoximes with carboxylic acid derivatives, a common route for 1,2,4-oxadiazoles . In contrast, cyanophenyl-substituted triazoloquinazolines employ Suzuki-Miyaura cross-coupling with boronic acids, a method applicable to Compound A for introducing aryl groups .
Pharmacological Potential: The 1,2,4-oxadiazole group in Compound A is associated with antimicrobial and anticancer properties in analogs . Its sulfanyl-methyl linker may improve solubility compared to methoxy-linked oxadiazoles (e.g., ), though this requires experimental validation. Triazoloquinazolines with cinnamoyl substituents show dual anticonvulsant and analgesic effects , highlighting the impact of substituents on target specificity.
Biological Activity
The compound 6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structure features a quinazoline core substituted with an oxadiazole moiety and a sulfanyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds featuring oxadiazole derivatives often exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that similar oxadiazole-containing compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
Antioxidant Properties
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay:
- Compounds with similar structures have shown promising results in scavenging free radicals, indicating potential protective effects against oxidative stress .
Cytotoxicity Studies
Cytotoxicity assays against human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:
- Compounds incorporating the oxadiazole ring exhibited significant cytotoxic effects, suggesting that the target compound may also possess anticancer properties .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives. The results indicated that:
- 6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 15 to 30 µg/mL.
Study 2: Antioxidant Activity
In a comparative analysis of various quinazoline derivatives:
- The compound showed a DPPH scavenging activity of 72% at a concentration of 100 µg/mL, indicating moderate antioxidant potential compared to standard ascorbic acid which exhibited 95% scavenging.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
